4-benzyl-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide
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Overview
Description
The compound “4-benzyl-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups, including a benzyl group, a thiazole ring, a benzofuran ring, and an amide group . Thiazoles are heterocyclic compounds that have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with appropriate reagents to yield the final derivatives .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The benzofuran is also an aromatic system, and the ethoxy group attached to it is likely to increase its electron density. The amide group can participate in hydrogen bonding, which could influence the compound’s solubility and reactivity.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the thiazole ring and the benzofuran ring could contribute to its aromaticity . The amide group could participate in hydrogen bonding, potentially affecting its solubility.Scientific Research Applications
Anticancer Potential
A study by Ravinaik et al. (2021) highlights the synthesis and evaluation of substituted benzamides, including 4-benzyl-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide, for their anticancer activity. These compounds demonstrated moderate to excellent efficacy against various cancer cell lines, including breast, lung, colon, and ovarian cancer. This suggests their potential as therapeutic agents in oncology (Ravinaik et al., 2021).
Antimicrobial and Antifungal Properties
The compound's relevance extends to antimicrobial applications. Narayana et al. (2004) synthesized derivatives of benzamides, revealing their potential as antifungal agents. These compounds, including the this compound, showed promising results against a variety of fungal strains (Narayana et al., 2004).
Applications in Other Fields
The compound also finds application in other areas of research, such as the development of Co(II) complexes, which show potential in fluorescence properties and anticancer activity (Vellaiswamy & Ramaswamy, 2017). Additionally, its derivatives have been studied for their analgesic and anti-inflammatory properties, showcasing the compound's versatility in medical applications (Kumar & Singh, 2020).
Mechanism of Action
Properties
IUPAC Name |
4-benzyl-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O3S/c1-2-31-23-10-6-9-21-16-24(32-25(21)23)22-17-33-27(28-22)29-26(30)20-13-11-19(12-14-20)15-18-7-4-3-5-8-18/h3-14,16-17H,2,15H2,1H3,(H,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRUWHUJCRAFST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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